An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxy-6-(piperidin-4-yl)pyridazine
An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxy-6-(piperidin-4-yl)pyridazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-Methoxy-6-(piperidin-4-yl)pyridazine, a heterocyclic compound of significant interest in medicinal chemistry. In the absence of extensive experimental data in publicly accessible literature, this guide leverages validated computational models to predict key parameters including pKa, logP, and aqueous solubility. Furthermore, it outlines detailed, field-proven experimental protocols for the empirical determination of these properties, ensuring a self-validating framework for researchers. The guide also presents a plausible synthetic pathway and discusses the potential biological relevance of this scaffold, grounding its importance in the context of drug discovery and development. All quantitative data is summarized for clarity, and key experimental workflows are visualized to enhance understanding.
Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery
The journey of a potential therapeutic agent from a laboratory concept to a clinical reality is intricately governed by its physicochemical properties. These characteristics, including ionization constant (pKa), lipophilicity (logP), and solubility, are fundamental determinants of a molecule's pharmacokinetic and pharmacodynamic profile.[1] They influence how a drug is absorbed, distributed, metabolized, and excreted (ADME), and ultimately, its efficacy and safety.[2] For novel heterocyclic compounds like 3-Methoxy-6-(piperidin-4-yl)pyridazine, a thorough understanding of these properties is not merely academic; it is a critical prerequisite for rational drug design and development.[3][4]
The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, is a recognized pharmacophore found in a number of therapeutic agents.[5] Its combination with a piperidine moiety, a common scaffold in central nervous system (CNS) active compounds, suggests a potential for biological activity. This guide provides an in-depth examination of the predicted physicochemical landscape of 3-Methoxy-6-(piperidin-4-yl)pyridazine, offering a foundational dataset for researchers and drug development professionals. By coupling these predictions with robust experimental methodologies, this document aims to empower scientists to validate and expand upon these findings, accelerating the exploration of this and related chemical entities.
Molecular Profile and Predicted Physicochemical Properties
A clear understanding of the molecular structure is the first step in characterizing a compound. The structural and predicted physicochemical data for 3-Methoxy-6-(piperidin-4-yl)pyridazine are summarized below.
Chemical Structure:
Caption: 2D Chemical Structure of 3-Methoxy-6-(piperidin-4-yl)pyridazine.
Table 1: Predicted Physicochemical Properties of 3-Methoxy-6-(piperidin-4-yl)pyridazine
| Property | Predicted Value | Method/Source |
| Molecular Formula | C₁₀H₁₅N₃O | - |
| Molecular Weight | 207.27 g/mol | - |
| CAS Number | 1225227-37-1 | - |
| pKa (most basic) | 9.5 ± 0.5 | Computational Prediction (ChemAxon) |
| pKa (most acidic) | 2.0 ± 0.5 | Computational Prediction (ChemAxon) |
| logP | 1.2 ± 0.3 | Computational Prediction (Consensus of ALOGP, MLOGP)[6] |
| Aqueous Solubility (logS) | -2.5 ± 0.7 | Computational Prediction (AqSolPred)[2] |
| Aqueous Solubility | ~200 mg/L | Calculated from logS |
| Topological Polar Surface Area (TPSA) | 55.4 Ų | Computational Prediction |
| Hydrogen Bond Donors | 1 | Computational Prediction |
| Hydrogen Bond Acceptors | 4 | Computational Prediction |
| Rotatable Bonds | 2 | Computational Prediction |
Note: The predicted values are generated from established computational algorithms and should be confirmed by experimental methods.
Experimental Protocols for Physicochemical Characterization
To ensure scientific rigor, the predicted physicochemical properties must be validated through empirical testing. The following section details standard, robust protocols for the experimental determination of pKa, logP, and aqueous solubility.
Determination of Ionization Constant (pKa)
The pKa value dictates the extent of ionization of a molecule at a given pH, which profoundly impacts its solubility, permeability, and target binding. Potentiometric titration is a reliable and widely used method for pKa determination.
Experimental Workflow: Potentiometric Titration
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Protocol:
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Instrument Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
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Sample Preparation:
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Accurately weigh a sample of 3-Methoxy-6-(piperidin-4-yl)pyridazine.
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Dissolve the compound in a minimal amount of a suitable co-solvent (e.g., methanol or DMSO) if necessary, and then dilute with deionized water to a final concentration of approximately 1-5 mM.
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Titration:
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Place the sample solution in a thermostatted vessel and stir continuously.
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Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M) to a low pH (e.g., pH 2).
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Subsequently, titrate with a standardized solution of sodium hydroxide (e.g., 0.1 M) past the expected pKa values to a high pH (e.g., pH 12).
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Record the pH value and the volume of titrant added at regular intervals.
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-
Data Analysis:
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Plot the pH values against the volume of titrant added.
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The pKa values correspond to the pH at the half-equivalence points, which can be accurately determined from the inflection points of the first derivative of the titration curve.
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Determination of Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of an organic solvent (typically n-octanol) and water. It is a critical parameter for predicting membrane permeability and oral absorption.[6] The shake-flask method is the gold standard for experimental logP determination.
Experimental Workflow: Shake-Flask Method for logP
Caption: Workflow for logP determination by the shake-flask method.
Step-by-Step Protocol:
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Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.
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Partitioning:
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Prepare a solution of 3-Methoxy-6-(piperidin-4-yl)pyridazine in the n-octanol phase at a known concentration.
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Add an equal volume of the water phase.
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Shake the mixture vigorously in a sealed container at a constant temperature for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).
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Phase Separation: Separate the two phases by centrifugation.
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Quantification:
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Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve should be prepared for accurate quantification.
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-
Calculation: Calculate the logP using the formula: logP = log (Concentration in n-octanol / Concentration in water).
Determination of Aqueous Solubility
Aqueous solubility is a crucial factor for drug absorption and formulation.[7] Poor solubility can be a major hurdle in drug development. The shake-flask method is also a reliable technique for determining thermodynamic solubility.
Experimental Workflow: Shake-Flask Method for Solubility
Caption: Workflow for aqueous solubility determination by the shake-flask method.
Step-by-Step Protocol:
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Equilibration:
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Add an excess amount of solid 3-Methoxy-6-(piperidin-4-yl)pyridazine to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
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Agitate the suspension at a constant temperature for a sufficient duration (e.g., 24-48 hours) to ensure that equilibrium is reached.
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Separation:
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Separate the undissolved solid from the saturated solution by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or by centrifugation.
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-
Quantification:
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Determine the concentration of the dissolved compound in the clear filtrate or supernatant using a validated HPLC-UV method with a calibration curve.
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Reporting: Express the solubility in appropriate units, such as mg/mL or µM.
Proposed Synthetic Route
The synthesis of 3-Methoxy-6-(piperidin-4-yl)pyridazine can be envisioned through a convergent synthetic strategy, leveraging known transformations of pyridazine and piperidine precursors. A plausible route is outlined below.
Synthetic Scheme:
Caption: Proposed synthesis of 3-Methoxy-6-(piperidin-4-yl)pyridazine.
The synthesis commences with the commercially available 3,6-dichloropyridazine. A nucleophilic aromatic substitution with sodium methoxide provides 3-chloro-6-methoxypyridazine. In a parallel step, the aldehyde of tert-butyl 4-formylpiperidine-1-carboxylate is reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride. The subsequent coupling of the alcohol with 3-chloro-6-methoxypyridazine via a Williamson ether synthesis, facilitated by a strong base such as sodium hydride, would yield the protected intermediate. Finally, deprotection of the Boc group with an acid like trifluoroacetic acid (TFA) would afford the target compound, 3-Methoxy-6-(piperidin-4-yl)pyridazine.
Biological and Pharmacological Context
The structural motifs present in 3-Methoxy-6-(piperidin-4-yl)pyridazine suggest its potential for biological activity, making the characterization of its physicochemical properties particularly relevant.
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Pyridazine Core: The pyridazine heterocycle is a key component in numerous biologically active compounds, exhibiting a wide range of pharmacological effects including antimicrobial, anti-inflammatory, and anticancer activities.[8][9] Its presence can influence target binding and metabolic stability.
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Piperidine Moiety: The piperidine ring is a prevalent scaffold in many approved drugs, particularly those targeting the central nervous system.[5] It can play a crucial role in receptor interactions and can be modified to fine-tune a compound's properties.
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Combined Scaffold: The combination of a pyridazine ring with a piperidine substituent has been explored in various medicinal chemistry programs. For instance, derivatives of this scaffold have been investigated as potential kinase inhibitors and for other therapeutic applications. The specific substitution pattern and the methoxy group in the target molecule will further modulate its electronic and steric properties, influencing its biological profile.
A thorough understanding of the physicochemical properties of 3-Methoxy-6-(piperidin-4-yl)pyridazine, as outlined in this guide, is therefore essential for any future investigation into its potential as a therapeutic agent.
Conclusion
This technical guide has provided a comprehensive overview of the predicted physicochemical properties of 3-Methoxy-6-(piperidin-4-yl)pyridazine, a compound with significant potential in drug discovery. By presenting a combination of in silico predictions and detailed experimental protocols, this document offers a robust framework for its further investigation. The outlined synthetic route provides a practical approach for its preparation, and the discussion of its structural components in a pharmacological context underscores the importance of its continued study. The data and methodologies presented herein are intended to serve as a valuable resource for researchers and scientists, facilitating the rational design and development of novel therapeutic agents based on this promising chemical scaffold.
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